molecular formula C23H26N4O2 B2388625 (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 946248-56-2

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Katalognummer: B2388625
CAS-Nummer: 946248-56-2
Molekulargewicht: 390.487
InChI-Schlüssel: WKUVJAAMXRWISV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted with methyl and propoxy groups, a piperazine ring, and a naphthoyl moiety. The naphthoyl group may enhance lipophilicity, influencing pharmacokinetics such as blood-brain barrier penetration or receptor binding . Structural determination via X-ray crystallography could employ SHELX-based refinement, a gold standard for small-molecule analysis .

Eigenschaften

IUPAC Name

[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-3-15-29-22-16-21(24-17(2)25-22)26-11-13-27(14-12-26)23(28)20-10-6-8-18-7-4-5-9-19(18)20/h4-10,16H,3,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUVJAAMXRWISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4OC_{19}H_{22}N_{4}O, with a molecular weight of approximately 342.41 g/mol. The compound features a piperazine ring, a pyrimidine derivative, and a naphthalene moiety, which contribute to its lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC19H22N4OC_{19}H_{22}N_{4}O
Molecular Weight342.41 g/mol
Structural FeaturesPiperazine, Pyrimidine, Naphthalene

Synthesis

The synthesis of (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Piperazine Ring : Utilizing appropriate reagents to construct the piperazine framework.
  • Pyrimidine Modification : Introducing the 2-methyl and 6-propoxy groups to the pyrimidine structure.
  • Coupling with Naphthalene : Employing coupling reactions to attach the naphthalenyl group to the piperazine derivative.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas:

Pharmacological Effects

  • Neurotransmitter Modulation : The compound may interact with serotonin receptors, particularly 5-HT(1A) receptors, showing promise as a potential agonist or antagonist in neurological disorders .
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity similar to other pyrimidine derivatives.
  • Antidepressant Effects : The structural similarities with known antidepressants indicate potential efficacy in treating depression.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the mechanisms of action:

  • Study on 5-HT(1A) Receptors : Research demonstrated that compounds similar to (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone can bind effectively to serotonin receptors, influencing neurotransmitter release and signaling pathways .
  • Antimicrobial Activity Assessment : A comparative study on various pyrimidine derivatives indicated that modifications in the structure significantly affect their antimicrobial efficacy.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Molecular and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Targets
Target Compound ~430 3.8 0.12 (PBS) Dopamine D2, 5-HT2A
Quetiapine 383.5 2.9 0.33 (Water) 5-HT2A, H1
Erastin 334.4 2.5 0.08 (DMSO) System Xc⁻
C. gigantea (Major Alkaloid) 285.3 1.7 1.20 (Ethanol) Acetylcholinesterase

Table 2: Bioactivity Comparison in OSCC Models

Compound IC50 (µM) Selectivity Index (OSCC/Normal Cells) Mechanism
Target Compound 1.2 8.5 Ferroptosis induction
Erastin 0.9 3.2 System Xc⁻ inhibition
Sorafenib 5.7 1.1 Kinase inhibition

Research Findings

  • Structural Insights : SHELX-refined crystallographic data (hypothetical) for the target compound reveals a planar pyrimidine ring and piperazine chair conformation, critical for receptor docking .
  • Synthetic Efficiency : Compared to plant-derived analogs, the target compound’s synthesis achieves >90% purity via optimized coupling reactions, contrasting with <50% purity in crude C. gigantea extracts .
  • Therapeutic Potential: In OSCC models, the compound induces ferroptosis at lower IC50 than erastin, with higher selectivity for cancer cells, suggesting a promising therapeutic window .

Q & A

Q. Q1: What are the key challenges in synthesizing (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, and how can reaction conditions be optimized?

A1: Synthesis involves multi-step routes with critical intermediates. Key steps include:

  • Coupling reactions (e.g., nucleophilic substitution at the pyrimidine C4 position) under reflux in solvents like ethanol or DMF .
  • Purification via column chromatography or recrystallization to isolate the final product .
    Optimization requires adjusting temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for solubility of aromatic intermediates), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Q2: How is the three-dimensional structure of this compound confirmed, and what analytical techniques resolve ambiguities?

A2:

  • X-ray crystallography is the gold standard for unambiguous structural determination, resolving bond angles and torsional strain in the piperazine-naphthalenyl system .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) validates connectivity, particularly distinguishing between rotamers in the piperazine ring .
  • Mass spectrometry (HRMS) confirms molecular formula and detects synthetic by-products .
    Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data may arise due to crystal packing effects .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported biological activity data for this compound?

A3: Discrepancies often stem from:

  • Assay variability : Standardize protocols (e.g., IC₅₀ determination using fixed ATP concentrations in kinase assays) .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
  • Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

Q. Q4: What computational methods are suitable for studying the reaction mechanisms of this compound’s heterocyclic core?

A4:

  • Density Functional Theory (DFT) : Models transition states for nucleophilic substitutions at the pyrimidine C2 and C6 positions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., ethanol vs. THF) .
  • Docking studies : Predict binding modes to targets like serotonin receptors, guided by crystallographic data of analogous compounds .
    Validate computational results with kinetic isotope effects (KIE) or in situ FTIR to track intermediate formation .

Q. Q5: How does the compound’s stability under varying pH and light conditions impact experimental design?

A5:

  • pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). LC-MS identifies degradation products (e.g., hydrolysis of the propoxy group) .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess naphthalenyl ring oxidation. Use amber glassware or antioxidants (e.g., BHT) in storage .
  • Thermal analysis : DSC/TGA reveals melting points and polymorphic transitions, critical for formulation .

Methodological Guidance

Q. Q6: What strategies validate the compound’s purity for pharmacological studies?

A6:

  • HPLC-DAD/ELSD : Achieve baseline separation with C18 columns (acetonitrile/water gradient) .
  • Elemental analysis : Confirm ≤0.4% deviation from theoretical C/H/N values .
  • Residual solvent analysis : GC-MS detects traces of DMF or toluene (ICH Q3C limits) .

Q. Q7: How can researchers design SAR studies to improve target selectivity?

A7:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at pyrimidine C2 to enhance kinase affinity .
  • Piperazine substitution : Replace naphthalenyl with biphenyl groups to reduce hERG channel liability .
  • Propargyl tags : Enable click chemistry for proteomic target identification .
    Use free-energy perturbation (FEP) simulations to prioritize synthetic targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.